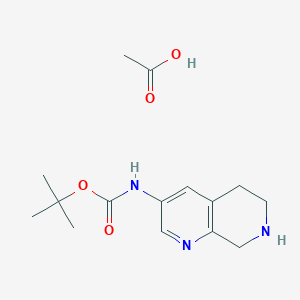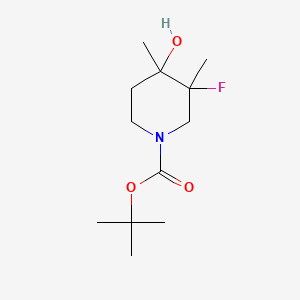
3-Chloro-5-isoquinolinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-isoquinolinemethanol is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a chlorine atom at the 3rd position and a hydroxyl group at the 5th position on the isoquinoline ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isoquinolinemethanol typically involves the chlorination of isoquinoline derivatives followed by hydroxylation. One common method is the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) to generate isoquinoline derivatives . Subsequent chlorination and hydroxylation steps yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-isoquinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield isoquinoline ketones, while substitution of the chlorine atom can produce various isoquinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-isoquinolinemethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials, such as chiral stationary phases for high-performance liquid chromatography (HPLC)
Wirkmechanismus
The mechanism of action of 3-Chloro-5-isoquinolinemethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of proteases or other enzymes involved in disease pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-isoquinolinemethanol can be compared with other isoquinoline derivatives, such as:
3-Chloro-5-methylphenylcarbamate: Used in chiral stationary phases for HPLC.
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities.
Quinoline: A related compound with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8ClNO |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
(3-chloroisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-10-4-9-7(5-12-10)2-1-3-8(9)6-13/h1-5,13H,6H2 |
InChI-Schlüssel |
DEOSVEXFQDFIAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C(=C1)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)

![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)



![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)


